7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one
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Overview
Description
7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one is a synthetic organic compound with the molecular formula C22H24FN3O4S. This compound is characterized by its complex structure, which includes a quinazolinone core, a fluorine atom, and a sulfonylpiperidine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the Sulfonylpiperidine Moiety: The sulfonylpiperidine moiety is attached through a nucleophilic substitution reaction, where the piperidine derivative reacts with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The quinazolinone core can be reduced to a dihydroquinazolinone using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it could inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
7-Fluoroquinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Sulfonylpiperidine Derivatives: Compounds with similar sulfonylpiperidine moieties but different core structures.
Uniqueness
The uniqueness of 7-Fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
7-fluoro-3-[[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S/c1-15-11-18(4-6-21(15)30-2)31(28,29)26-9-7-16(8-10-26)13-25-14-24-20-12-17(23)3-5-19(20)22(25)27/h3-6,11-12,14,16H,7-10,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYGGQDVNDOXKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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